molecular formula C11H18ClNO4 B2490168 ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride CAS No. 2490400-46-7

ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride

Cat. No.: B2490168
CAS No.: 2490400-46-7
M. Wt: 263.72
InChI Key: GOVBIMRRWCTWCS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic system combining a bicyclo[2.1.1]hexane ring fused to an oxetane ring, with an ethyl carboxylate ester at position 1 and an aminomethyl substituent at position 2. The hydrochloride salt enhances stability and solubility . Molecular Formula: C₉H₁₄ClNO₄. Molecular Weight: 235.66 g/mol. Key Properties:

  • Solubility: Improved aqueous solubility due to the hydrochloride counterion.
  • Purity: Commercial samples typically exceed 95% purity (analogous iodomethyl derivative data) .
  • Synthetic Relevance: The aminomethyl group enables further functionalization (e.g., peptide coupling, crosslinking) .

Properties

IUPAC Name

ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.ClH/c1-2-15-8(13)10-3-9(4-10,5-12)16-11(10)6-14-7-11;/h2-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBIMRRWCTWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23COC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride typically involves a multi-step process. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be catalyzed by photochemical methods or Lewis acids . The oxetane ring is then introduced through subsequent transformations, often involving the use of silyl enol ethers and formal cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for photochemical reactions and the development of more efficient catalysts to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Synthetic Chemistry

The compound serves as a valuable building block in synthetic chemistry, particularly for constructing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Medicinal Chemistry

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride has potential applications in drug discovery and development:

  • Lead Compound Development : Its structural features may contribute to the design of novel pharmaceuticals targeting specific receptors or enzymes.
  • Biological Activity Studies : The compound can be utilized to investigate the relationship between molecular conformation and biological activity, providing insights into how structural modifications affect pharmacological properties.

Material Science

The stability and reactivity of this compound make it suitable for applications in material science:

  • Catalyst Development : It can be used in the development of new catalysts due to its unique framework that may enhance catalytic activity.
  • Polymer Chemistry : The compound's properties may allow it to be incorporated into polymers, potentially leading to materials with enhanced performance characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spirocyclic Core

Table 1: Substituent Effects on Molecular Properties
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features Reference
Ethyl 4-(aminomethyl)-3-oxaspiro[...] hydrochloride C₉H₁₄ClNO₄ -CH₂NH₂·HCl 235.66 Enhanced solubility; versatile amine reactivity
Ethyl 4-(iodomethyl)-3-oxaspiro[...] carboxylate C₁₁H₁₅IO₄ -CH₂I 338.14 High molecular weight; potential for radiopharmaceuticals
4-Methyl-3-oxaspiro[...] carboxylic acid C₉H₁₂O₄ -CH₃ 184.19 Free carboxylic acid; reduced stability vs. esters
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ -NH₂·HCl 207.66 Simplified bicyclo system; lower steric hindrance
Key Observations :
  • Methyl vs. Aminomethyl: The methyl-substituted analogue lacks the reactive amine group, limiting its utility in conjugation reactions .

Functional Group Modifications

Hydrochloride Salt vs. Free Base
  • The hydrochloride form (target compound) offers superior solubility in polar solvents compared to its free base counterpart, critical for pharmacokinetic applications .
  • Analogues like 4-(hydroxymethyl)-3-oxaspiro[...] carboxylic acid (CAS 2490400-58-1) lack ionizable groups, reducing their solubility in aqueous media .
Ester vs. Carboxylic Acid
  • Ethyl carboxylate esters (e.g., target compound) are more stable under basic conditions than free carboxylic acids (e.g., 4-methyl derivative in ), which may hydrolyze prematurely in vivo.

Biological Activity

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a spirocyclic structure characterized by a bicyclo[2.1.1]hexane core and an oxetane ring. Its molecular formula is C11H18ClNO4C_{11}H_{18}ClNO_4 and it has a molecular weight of approximately 263.72 g/mol .

PropertyValue
Molecular FormulaC11H18ClNO4
Molecular Weight263.72 g/mol
CAS Number2490400-46-7
StructureSpirocyclic

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including cycloaddition reactions to form the bicyclic framework. Common methods include photochemical catalysis and the use of Lewis acids to facilitate reactions .

The biological activity of this compound is hypothesized to involve its interaction with specific biological targets such as enzymes and receptors. The rigidity of its structure allows it to effectively fit into active sites, potentially inhibiting enzymatic activity or modulating receptor functions .

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. This compound may possess similar activities, although specific data on its antimicrobial efficacy remains limited.

Anticancer Potential

Research into structurally related compounds suggests potential anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells. Further investigations are necessary to elucidate the specific pathways involved.

Neuroprotective Effects

Given its unique structure, this compound may also interact with neurotransmitter systems, suggesting possible neuroprotective effects that warrant further exploration in neuropharmacology.

Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry assessed various derivatives of spirocyclic compounds for their biological activities. The findings indicated that modifications in the substituents significantly influenced their pharmacological profiles, highlighting the importance of structural variations in biological efficacy.

Study 2: Mechanistic Insights

Research conducted on similar bicyclic compounds revealed insights into their mechanism of action against specific enzymes involved in metabolic pathways. The study suggested that the rigid structure allows for effective binding and inhibition.

Q & A

Q. Advanced

  • Molecular Docking : Screen virtual libraries of derivatives against target protein structures (e.g., kinases) to prioritize substitutions on the oxetane or aminomethyl groups.
  • Bioisosteric Replacement : Replace the ethyl ester with trifluoromethyl or heteroaryl groups to modulate lipophilicity and binding affinity .
  • Dynamic Combinatorial Chemistry : Use reversible reactions to identify high-affinity derivatives in situ .

What safety protocols are essential when handling this hydrochloride salt?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors.
  • Storage : In airtight containers with desiccants to prevent hydrolysis .

How is the stereochemical configuration of the spirocyclic core validated?

Q. Advanced

  • Chiral HPLC : Separate enantiomers using chiral stationary phases.
  • Vibrational Circular Dichroism (VCD) : Correlate experimental and computed spectra for absolute configuration .
  • Crystallographic Data : Compare with Cambridge Structural Database entries for analogous spiro compounds .

How does the oxetane ring influence physicochemical properties?

Basic
The oxetane’s ring strain and oxygen atom:

  • Increase Solubility : Polar oxygen enhances aqueous solubility.
  • Improve Metabolic Stability : Resistance to cytochrome P450 oxidation compared to larger rings.
  • Modulate Conformation : Restricts rotational freedom, potentially enhancing target binding .

How can machine learning optimize high-throughput screening of synthesis parameters?

Q. Advanced

  • Data Curation : Train models on PubChem reaction data to predict yields under varying conditions (e.g., solvent, catalyst).
  • Active Learning : Iteratively select experiments that reduce uncertainty in parameter space.
  • Automation : Integrate robotic platforms with real-time analytics to test computational predictions .

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